molecular formula C8H10O3 B14151010 2-(Hydroxymethyl)-3-methoxyphenol CAS No. 59648-30-5

2-(Hydroxymethyl)-3-methoxyphenol

Cat. No.: B14151010
CAS No.: 59648-30-5
M. Wt: 154.16 g/mol
InChI Key: VHWNFKMHHHMPLD-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with formaldehyde in the presence of a catalyst such as stannic chloride and tri-n-butylamine. This reaction typically takes place in a solvent like toluene . Another method involves the reduction of 2-hydroxy-3-methoxybenzaldehyde using sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of catalysts, solvents, and reaction conditions can be tailored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-3-methoxyphenol

    Reduction: 2-(Hydroxymethyl)-3-methoxycyclohexanol

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

2-(Hydroxymethyl)-3-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxymethylphenol
  • 3-Methoxyphenol
  • 2-Hydroxy-3-methoxybenzaldehyde

Uniqueness

2-(Hydroxymethyl)-3-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

59648-30-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(hydroxymethyl)-3-methoxyphenol

InChI

InChI=1S/C8H10O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4,9-10H,5H2,1H3

InChI Key

VHWNFKMHHHMPLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CO)O

Origin of Product

United States

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